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Compound of Interest

Compound Name: 5-Pyrimidineacetic acid

Cat. No.: B1321828

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
pyrimidineacetic acid (CAS No: 5267-07-2). Due to the limited availability of experimental
spectra in public databases, this guide presents predicted spectroscopic data for Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions
are valuable for substance identification, characterization, and as a reference for experimental
work. Additionally, detailed, generalized experimental protocols for obtaining such spectra are
provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-pyrimidineacetic acid
(Molecular Formula: CeHsN202, Molecular Weight: 138.124 g/mol ).[1]

Chemical Shift (6) ppm Multiplicity Assignment
~9.2 S H2

~8.9 S H4, H6

~3.8 S -CH2-

~11.5 (variable) brs -COOH
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Predicted in DMSO-ds

. i 13 1
Chemical Shift (8) ppm Assignment
~171 -COOH
~160 C4, C6
~158 Cc2
~130 C5
~35 -CHa-

Predicted in DMSO-ds

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~3100 Medium C-H stretch (Aromatic)

~2950 Weak C-H stretch (Aliphatic)

~1720 Strong C=0 stretch (Carboxylic Acid)

~1580, ~1470 Medium-Strong CzN_’ c=c St_retcmng
(Pyrimidine ring)

~1420 Medium C-H bend (Aliphatic)

~1300 Medium C-O stretch (Carboxylic Acid)

~900 Medium O-H bend (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Proposed Fragment
138 100 [M]* (Molecular lon)
93 80 [M - COOH]*

79 60 [CaH3N2]*

52 40 [C3H2N]*

Experimental Protocols

The following sections detail standardized procedures for acquiring NMR, IR, and MS spectra
for a solid organic compound like 5-pyrimidineacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical structure and

environment of the nuclei.
Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of 5-pyrimidineacetic acid.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds) in a

clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube, ensuring the sample height is

adequate for the spectrometer.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.
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o Shim the magnetic field to achieve homogeneity, which is critical for high-resolution
spectra.

e 1H NMR Acquisition:

o Set the appropriate spectral width, acquisition time, and relaxation delay.

o Acquire the spectrum using a standard pulse sequence.

o Typically, a small number of scans are sufficient due to the high sensitivity of proton NMR.
e 13C NMR Acquisition:

o Switch the spectrometer to the 13C frequency.

o Use a pulse program with proton decoupling to simplify the spectrum to single lines for
each unique carbon.

o Alarger number of scans and a longer relaxation delay may be necessary due to the lower
natural abundance and longer relaxation times of 13C nuclei.

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum to determine the relative ratios of different
types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.
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Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.qg., isopropanol) and allowing it to dry completely.

e Background Spectrum:

o Acquire a background spectrum of the empty ATR setup. This will be subtracted from the
sample spectrum to remove interferences from the atmosphere (e.g., CO2 and water
vapor).

e Sample Analysis:

o Place a small amount of solid 5-pyrimidineacetic acid onto the ATR crystal, ensuring
complete coverage of the crystal surface.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

e Spectrum Acquisition:

o Acquire the sample spectrum. The instrument will automatically subtract the background
spectrum.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
e Data Processing and Cleaning:

o Process the resulting interferogram using Fourier transformation to generate the IR
spectrum.

o Clean the ATR crystal and anvil thoroughly with a solvent-moistened wipe after the
measurement.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in its identification and structural elucidation.

Methodology (Electron lonization - EI):

Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples or after separation by Gas Chromatography (GC) if the
compound is sufficiently volatile and thermally stable.

lonization:

o Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.
This causes the molecule to lose an electron, forming a molecular ion ([M]*), and often
induces fragmentation.

Mass Analysis:

o Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

o The separated ions are detected by an electron multiplier or similar detector, which
generates a signal proportional to the abundance of each ion.

Data Analysis:

o The data is plotted as a mass spectrum, showing the relative abundance of ions at each
m/z value.

o ldentify the molecular ion peak to determine the molecular weight.

o Analyze the fragmentation pattern to gain information about the molecule's structure. The
difference in mass between the molecular ion and fragment ions corresponds to the loss of
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specific neutral fragments.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques
described.
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Caption: Generalized workflow for NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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